

Head-to-Head Comparison: Umbralisib vs. Duvelisib in Hematological Malignancies

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Compound of Interest		
Compound Name:	Umbralisib hydrochloride	
Cat. No.:	B10800555	Get Quote

In the landscape of targeted therapies for hematological malignancies, Umbralisib and Duvelisib have emerged as notable oral kinase inhibitors. Both drugs target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade for the proliferation, survival, and trafficking of B-cells. However, they exhibit distinct inhibitory profiles, leading to differences in their mechanisms of action, clinical efficacy, and safety profiles. This guide provides a comprehensive, data-driven comparison of Umbralisib and Duvelisib for researchers, scientists, and drug development professionals.

Note: Umbralisib (Ukoniq) was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1][2] Duvelisib (Copiktra) is FDA-approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[3]

Mechanism of Action: Differentiated Targeting of the PI3K Pathway

Umbralisib and Duvelisib are both inhibitors of the delta isoform of PI3K (PI3K δ), which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[4][5] However, their secondary targets differentiate their mechanisms of action.

Umbralisib is a dual inhibitor of PI3K δ and Casein Kinase 1 epsilon (CK1 ϵ).[6][7] The inhibition of PI3K δ disrupts the BCR signaling pathway, which is essential for the survival and



proliferation of malignant B-cells.[4][6] The additional inhibition of CK1ɛ, a regulator of oncoprotein translation, is a unique feature of Umbralisib that may contribute to its distinct clinical profile.[6][7]

Duvelisib is a dual inhibitor of PI3Kδ and PI3K gamma (PI3Kγ).[8][9] The dual blockade of PI3Kδ and PI3Kγ not only directly targets malignant B-cells but also modulates the tumor microenvironment by affecting signaling in T-cells and myeloid cells.[8][9] PI3Kγ is critical for cytokine signaling and pro-inflammatory responses from the microenvironment.[4]

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of Umbralisib and Duvelisib against their respective target kinases.

Compound	Target	IC50 / EC50 (nM)
Umbralisib	ΡΙ3Κδ	22.2 (EC50)
CK1ε	6000 (EC50)	
Duvelisib	ΡΙ3Κδ	2.5 (IC50)
РІЗКу	27 (IC50)	

Clinical Efficacy

Direct head-to-head clinical trials comparing Umbralisib and Duvelisib are not available. The following tables summarize efficacy data from their respective pivotal trials: the UNITY-NHL trial for Umbralisib and the DUO trial for Duvelisib.

Umbralisib: UNITY-NHL Trial in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (iNHL)[10][11][12][13] [14]



Indication	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (DoR)	Median Progression- Free Survival (PFS)
Marginal Zone Lymphoma (MZL) (n=69)	49.3%	15.9%	Not Reached	Not Reached
Follicular Lymphoma (FL) (n=117)	45.3%	5.1%	11.1 months	10.6 months
Small Lymphocytic Lymphoma (SLL) (n=22)	50.0%	4.5%	18.3 months	20.9 months

Duvelisib: DUO Trial in Relapsed/Refractory CLL/SLL[5]

[15][16]

Endpoint	Duvelisib (n=160)	Ofatumumab (n=159)	Hazard Ratio (HR) [95% CI]	p-value
Median PFS (IRC assessed)	13.3 months	9.9 months	0.52 [0.39, 0.69]	<0.0001
ORR (IRC assessed)	73.8%	45.3%	-	<0.0001
Median Overall Survival (OS)	52.3 months	63.3 months	1.09 [0.79, 1.51]	-

Safety Profile

The safety profiles of Umbralisib and Duvelisib show some overlap, characteristic of PI3K inhibitors, but also notable differences.



Umbralisib: UNITY-NHL Trial (Selected Grade ≥3 Adverse

Events)[11][12][17]

Adverse Event	Incidence
Neutropenia	11.5%
Diarrhea	10.1%
Increased ALT	6.7%
Increased AST	7.2%
Pneumonia	7.8%
Non-infectious Colitis	2.4%
Pneumonitis	1.1%

Duvelisib: DUO Trial (Selected Grade ≥3 Adverse Events)

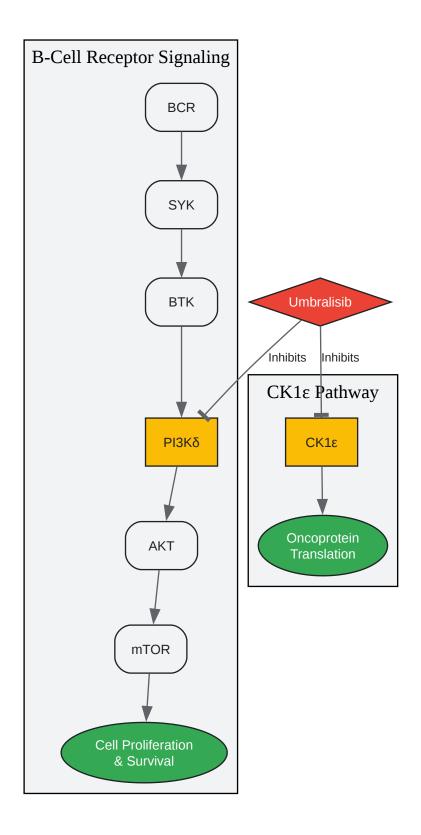
[9][15]

Adverse Event	Incidence
Neutropenia	30%
Diarrhea-Colitis	23%
Infection	31%
Anemia	18%
Thrombocytopenia	12%
Pneumonitis	5%
Increased ALT/AST	2-8%

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways of Umbralisib and Duvelisib.

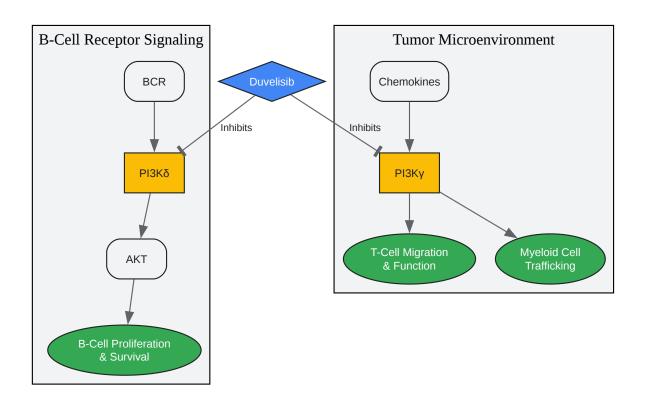


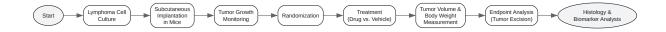


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Umbralisib's dual inhibition of PI3K δ and CK1 ϵ .







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